N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,5-dimethylbenzenesulfonamide
Overview
Description
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,5-dimethylbenzenesulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluoromethoxy group, which is known to impart significant biological and physicochemical properties, making it valuable in pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,5-dimethylbenzenesulfonamide typically involves multiple steps, including difluoromethylation and sulfonylation reactions. One common synthetic route starts with the difluoromethylation of a suitable aromatic precursor, followed by sulfonylation to introduce the benzenesulfonamide moiety . The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,5-dimethylbenzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins, influencing various biological processes . The sulfonamide moiety can also interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxy-substituted aromatic sulfonamides and related fluorinated compounds . Examples include:
- 4-(difluoromethoxy)benzaldehyde
- 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
Uniqueness
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,5-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,5-dimethylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO4S/c1-10-4-5-11(2)15(8-10)24(20,21)19-12-6-7-13(23-16(17)18)14(9-12)22-3/h4-9,16,19H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYITTQVLSGUJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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